Dibromo(dichloro)stannane

Description

Properties

CAS No. |

13550-35-1 |

|---|---|

Molecular Formula |

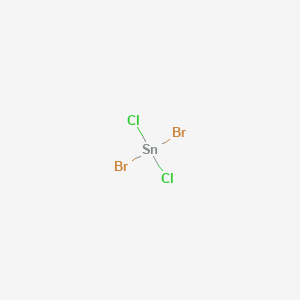

Br2Cl2Sn |

Molecular Weight |

349.42 g/mol |

IUPAC Name |

dibromo(dichloro)stannane |

InChI |

InChI=1S/2BrH.2ClH.Sn/h4*1H;/q;;;;+4/p-4 |

InChI Key |

HOBKJDRIWYGNQZ-UHFFFAOYSA-J |

Canonical SMILES |

Cl[Sn](Cl)(Br)Br |

Origin of Product |

United States |

Q & A

Q. What are the established synthetic routes for dibromo(dichloro)stannane, and how do reaction conditions influence yield and purity?

this compound can be synthesized via controlled halogenation of organotin precursors. For example, dimethyltin derivatives (e.g., (CH₃)₂SnX₂, where X = Cl or Br) are synthesized by reacting dimethyltin oxide with hydrohalic acids (HCl/HBr) under reflux conditions . To achieve mixed halides (Cl and Br), sequential or simultaneous halogenation with precise stoichiometric control is required. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly impact reaction kinetics and product purity. Post-synthesis purification via recrystallization or vacuum distillation is recommended to isolate high-purity samples (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and bonding?

- ¹¹⁹Sn NMR : Provides direct insight into the tin coordination environment and oxidation state. Chemical shifts between δ −50 to −200 ppm are typical for tetraorganotin(IV) compounds .

- FT-IR : Identifies Sn–Br (~250 cm⁻¹) and Sn–Cl (~350 cm⁻¹) stretching vibrations.

- X-ray crystallography : Resolves bond lengths (Sn–Br ≈ 2.5 Å, Sn–Cl ≈ 2.3 Å) and tetrahedral geometry .

- Mass spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., [M]⁺ for C₂H₆Br₂Cl₂Sn) and fragmentation patterns .

Advanced Research Questions

Q. How can electrochemical methods improve the safety and sustainability of this compound synthesis?

Recent advances in electrolysis enable halogenation of organotin precursors using Br⁻/Cl⁻ electrolytes, avoiding hazardous gaseous Cl₂ or Br₂. For example, a divided electrochemical cell with a platinum anode and tin cathode in NaBr/NaCl solution produces mixed halides at controlled potentials. This method reduces toxic byproducts and improves atom economy, achieving >80% Faradaic efficiency .

Q. What computational approaches are suitable for modeling this compound’s reactivity in cross-coupling catalysis?

- Density Functional Theory (DFT) : Calculates reaction pathways for transmetalation steps in Stille couplings. Key parameters include Sn–C bond dissociation energies (BDEs) and charge distribution on tin.

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., THF vs. DMF) on catalytic activity .

- QSPR Models : Predict toxicity or environmental persistence based on halogen electronegativity and steric parameters .

Q. How does this compound interact with biological systems, and what methodological considerations are critical for assessing its enzyme inhibition potential?

Stannane derivatives disrupt enzyme active sites via Sn–S or Sn–N coordination. For example, inhibition studies on acetylcholinesterase require:

- Kinetic assays : Measure IC₅₀ values under physiologically relevant pH (7.4) and temperature (37°C).

- X-ray crystallography : Resolve structural changes in enzymes post-inhibition .

- Control experiments : Use tin-free analogs to distinguish specific Sn-mediated effects from nonspecific interactions.

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in reported thermodynamic properties (e.g., bond dissociation energies) of this compound?

- Cross-validation : Compare data from multiple techniques (e.g., calorimetry, DFT calculations, and gas-phase mass spectrometry).

- Literature categorization : Use SciFinder or PubMed to filter studies by methodology (e.g., exclude non-peer-reviewed sources) .

- Error analysis : Quantify uncertainties in experimental setups (e.g., ±5 kJ/mol for BDEs measured via pyrolysis) .

Q. What strategies mitigate conflicting results in toxicity studies of this compound?

- Dose-response normalization : Express results in molar terms (µM) rather than mass-based units (mg/kg).

- Strain-specific controls : Account for variations in model organisms (e.g., Daphnia magna vs. zebrafish).

- Meta-analysis : Pool data from standardized assays (e.g., OECD Test No. 203 for aquatic toxicity) .

Experimental Design Considerations

Q. What safety protocols are essential when handling this compound in electrophilic substitution reactions?

- Containment : Use gloveboxes or fume hoods with HEPA filters to prevent inhalation of tin particulates.

- Personal protective equipment (PPE) : Wear nitrile gloves and polycarbonate face shields.

- Waste disposal : Neutralize tin residues with 10% NaOH before incineration .

Q. How can researchers optimize reaction conditions for this compound’s use in polymer stabilization?

- Accelerated aging tests : Expose polymer matrices to UV radiation (λ = 254 nm) and monitor Sn leaching via ICP-MS.

- Additive screening : Compare efficacy with commercial stabilizers (e.g., dibutyltin dilaurate) at 0.1–1.0 wt% loading .

Methodological Resources

Q. What databases and search strategies are recommended for compiling literature on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.